molecular formula C12H10Br2O3 B188577 RCL T298565 CAS No. 25867-84-9

RCL T298565

Cat. No.: B188577
CAS No.: 25867-84-9
M. Wt: 362.01 g/mol
InChI Key: GABJUTVSUROVBC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.

Scientific Research Applications

5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one involves its interaction with molecular targets and pathways. The bromine atoms and the spiro structure contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    5’,9’-Dichlorospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one: Similar structure but with chlorine atoms instead of bromine.

    5’,9’-Diiodospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one: Similar structure but with iodine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in 5’,9’-Dibromospiro[1,3-dioxolane-2,10’-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6’-one imparts unique reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and interactions with other molecules .

Properties

CAS No.

25867-84-9

Molecular Formula

C12H10Br2O3

Molecular Weight

362.01 g/mol

IUPAC Name

5',9'-dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one

InChI

InChI=1S/C12H10Br2O3/c13-10-6-4-3(9(10)15)5-7(10)8(6)11(4,14)12(5)16-1-2-17-12/h3-8H,1-2H2

InChI Key

GABJUTVSUROVBC-UHFFFAOYSA-N

SMILES

C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br

Canonical SMILES

C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br

25867-84-9

Origin of Product

United States

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